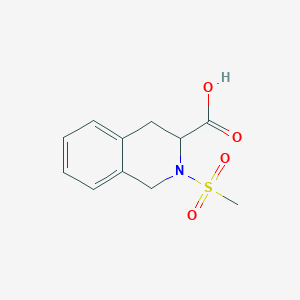
1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are found in many natural products and drugs .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its functional groups and the conditions under which the reactions are carried out. Indole derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications
Antitumor Activities and Docking Studies
1-Ethyl-3-(1-ethyl-1H-indol-3-yl)urea derivatives have been synthesized and studied for their antitumor activities. A specific compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was analyzed for its structure and antitumor activity through MTT assay and docking into the CDK4 protein to understand its interactions with active site residues. This investigation sheds light on the potential therapeutic applications of these compounds in cancer treatment (Hu et al., 2018).
Inhibitory Potential Against Urease Enzyme
Research on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides has demonstrated significant in vitro inhibitory potential against the urease enzyme. These compounds were found to be potent inhibitors, indicating potential applications in addressing conditions associated with urease activity. The inhibitory kinetics and in silico studies confirmed the efficacy of these molecules, suggesting their utility in drug design programs for urease-related diseases (Nazir et al., 2018).
Synthesis and Characterization of Novel Compounds
The synthesis of this compound derivatives has led to the discovery of novel compounds with potential biological activities. For instance, the synthesis and characterization of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate highlight the diverse synthetic approaches that can be employed to generate new molecules with possible therapeutic applications (Farghaly & Gomha, 2012).
Corrosion Inhibition Performance
Derivatives of this compound have been evaluated for their corrosion inhibition performance on mild steel in acidic environments. These studies provide insights into the protective capabilities of these compounds against corrosion, suggesting their application in materials science to enhance the durability of metals (Mistry et al., 2011).
Mechanism of Action
Target of Action
Indole derivatives are known to interact with a variety of biological targets. They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the biological target they interact with. They have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives can affect a wide range of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The result of the action of indole derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some indole derivatives have been found to inhibit the growth of cancer cells, microbes, and various types of disorders in the human body .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to modulation of their activity. The compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical research and potential therapeutic applications.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation . These effects are achieved through the compound’s interaction with specific cellular targets, leading to alterations in cellular processes and functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s indole moiety allows it to interact with multiple receptors and enzymes, leading to modulation of their activity . For instance, indole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or to bind to viral proteases, inhibiting viral replication . These interactions at the molecular level are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can exhibit varying degrees of stability and degradation under different conditions . Additionally, long-term exposure to the compound may lead to sustained changes in cellular processes, such as prolonged inhibition of viral replication or persistent anti-inflammatory effects . These temporal effects are important considerations in the compound’s application in research and therapy.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that indole derivatives, including this compound, can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, the compound may exhibit therapeutic effects such as antiviral or anti-inflammatory activity, while at higher doses, it may cause toxicity or adverse reactions . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. Indole derivatives, including this compound, are metabolized by enzymes such as cytochrome P450s, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s bioavailability, efficacy, and safety. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, further impacting its biological activity.
Properties
IUPAC Name |
1-ethyl-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-14-13(17)15-11-9-16(4-2)12-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWGFQDEVRSRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CN(C2=CC=CC=C21)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(4-methoxyphenyl)-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2615049.png)
![N-(1-cyanocyclopentyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2615050.png)
![N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B2615052.png)
![2-((4-chlorophenyl)thio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2615053.png)
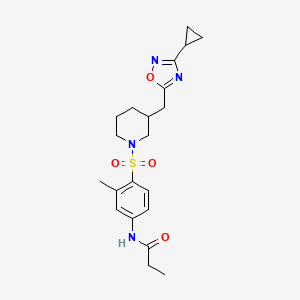
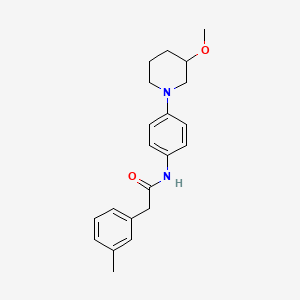
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2615056.png)
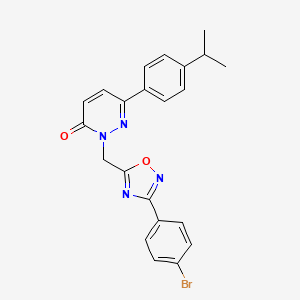
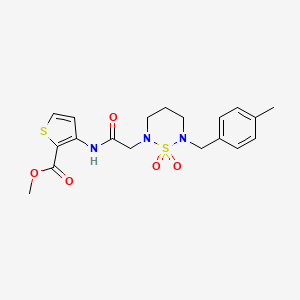

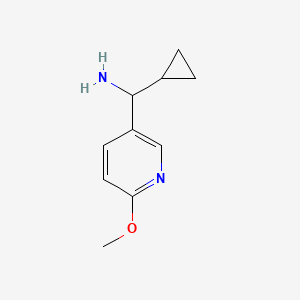
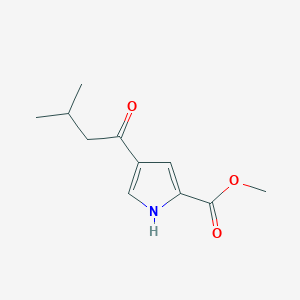
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2615065.png)
